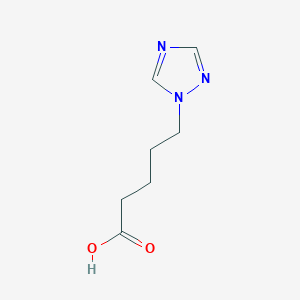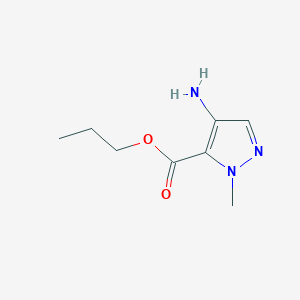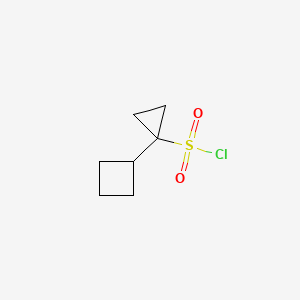
1-Cyclobutylcyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C_7H_12ClO_2S. It is a sulfonyl chloride derivative, characterized by its unique structure that includes a cyclobutyl group attached to a cyclopropane ring, with a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropane-1-sulfonyl chloride can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives followed by subsequent reactions to introduce the sulfonyl chloride group.
Sulfonylation Reactions: Another approach is the sulfonylation of cyclopropane derivatives using reagents like thionyl chloride (SOCl_2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutylcyclopropane-1-sulfonyl chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under mild to moderate reaction conditions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Sulfonic acids, sulfinic acids, and other reduced forms.
Substitution Products: Amides, esters, thioethers, and other substituted derivatives.
Applications De Recherche Scientifique
1-Cyclobutylcyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into other molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which 1-cyclobutylcyclopropane-1-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming products through substitution, oxidation, and reduction processes.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction reactions, involving different molecular pathways and intermediates.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride (CH_3ClO_2S)
Propanesulfonyl chloride (C_3H_7ClO_2S)
Butanesulfonyl chloride (C_4H_9ClO_2S)
Pentanesulfonyl chloride (C_5H_11ClO_2S)
Propriétés
Formule moléculaire |
C7H11ClO2S |
|---|---|
Poids moléculaire |
194.68 g/mol |
Nom IUPAC |
1-cyclobutylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7(4-5-7)6-2-1-3-6/h6H,1-5H2 |
Clé InChI |
ACFNRRRYBYQZQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


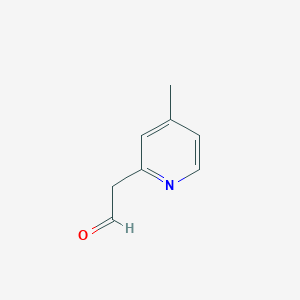
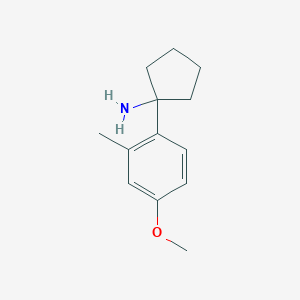
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
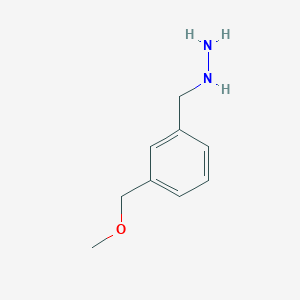
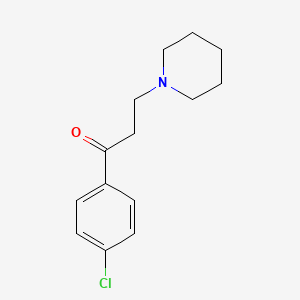

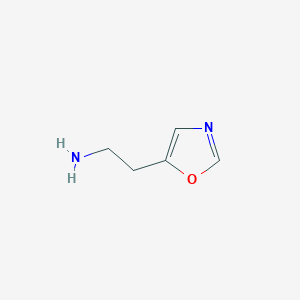
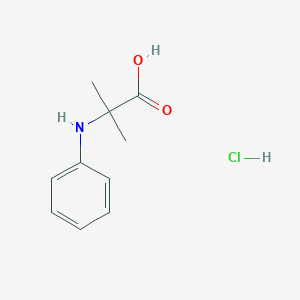
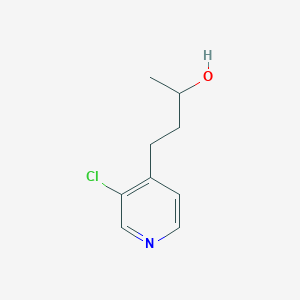
![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
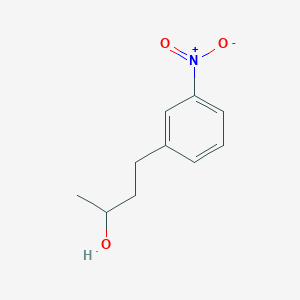
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
